(5-Amino-2-iodophenyl)methanol
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Overview
Description
(5-Amino-2-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO and a molecular weight of 249.05 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzene ring, along with a hydroxymethyl group (-CH2OH) at the ortho position relative to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 2-nitrophenol, followed by reduction to 2-aminophenol, and subsequent hydroxymethylation .
Industrial Production Methods
Industrial production of (5-Amino-2-iodophenyl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of 5-amino-2-iodobenzoic acid.
Reduction: Formation of 5-amino-2-iodophenylmethanol from 5-nitro-2-iodophenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Amino-2-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Amino-2-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-2-bromophenyl)methanol
- (5-Amino-2-chlorophenyl)methanol
- (5-Amino-2-fluorophenyl)methanol
Uniqueness
(5-Amino-2-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromine, chlorine, and fluorine analogs. The iodine atom also enhances the compound’s potential for halogen bonding, influencing its interactions with biological targets.
Properties
Molecular Formula |
C7H8INO |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
(5-amino-2-iodophenyl)methanol |
InChI |
InChI=1S/C7H8INO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4,9H2 |
InChI Key |
PLJBZMOGLDYRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)I |
Origin of Product |
United States |
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